N-cyclopropyl-2-(propan-2-yl)pyrimidin-4-amine
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Overview
Description
N-cyclopropyl-2-(propan-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and an isopropyl group. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(propan-2-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing such compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(propan-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-2-(propan-2-yl)pyrimidin-4-oxide, while reduction could produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-cyclopropyl-2-(propan-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. In cancer research, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)pyrimidin-4-amine: Another pyrimidine derivative with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
N-cyclopropyl-2-(propan-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and isopropyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
N-cyclopropyl-2-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H15N3/c1-7(2)10-11-6-5-9(13-10)12-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,11,12,13) |
InChI Key |
DYVXORBKDWRIFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)NC2CC2 |
Origin of Product |
United States |
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